Toremifene N-Oxide

Übersicht

Beschreibung

Toremifene N-Oxide is a derivative of Toremifene, a selective estrogen receptor modulator primarily used in the treatment of breast cancer. This compound is formed through the oxidation of Toremifene, resulting in the addition of an oxygen atom to the nitrogen atom in the molecule. This compound retains the core structure of Toremifene but exhibits distinct chemical and biological properties due to the presence of the N-oxide functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Toremifene N-Oxide typically involves the oxidation of Toremifene. One common method is the use of oxidizing agents such as sodium perborate in acetic acid. This reagent effectively oxidizes the tertiary amine group in Toremifene to form the N-oxide. The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Metabolic Reactions

Toremifene N-Oxide is primarily formed via oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4 . Key metabolic pathways include:

-

N-Oxidation : Direct oxidation of the tertiary amine group in toremifene, resulting in N-oxide formation. This reaction is pH-dependent, with higher rates observed under neutral conditions .

-

N-Demethylation : Catalyzed by CYP3A4, leading to the production of N-desmethyltoremifene, a metabolite with reduced pharmacological activity .

-

Hydroxylation : Occurs at the 4-position of the benzene ring, enhancing antiestrogenic activity .

Metabolites such as 4-hydroxy-N-oxide-toremifene have been identified in human urine, confirming these pathways .

Ozonation Reactions

Ozonolysis studies reveal pH-dependent reactivity and diverse transformation products (TPs):

Reaction Kinetics

| pH Condition | Second-Order Rate Constant (M⁻¹s⁻¹) | Major Pathway |

|---|---|---|

| Acidic (pH ≤ 5) | Criegee reaction, hydroxylation | |

| Neutral (pH 7–9) | N-Oxidation |

At neutral pH, ozone preferentially reacts with the unprotonated amine group, forming This compound as the primary product . Under acidic conditions, competing pathways like Criegee ozonide formation dominate .

Transformation Products

| Product | Structure | Formation Pathway |

|---|---|---|

| This compound | Direct N-oxidation | |

| 4-Hydroxy-Toremifene | Aromatic hydroxylation | |

| Secondary TPs (e.g., TP 286) | Combined N-oxide and hydroxylation | Sequential oxidation |

Synthetic and Structural Considerations

This compound is synthesized through controlled oxidation of toremifene. Key steps include:

-

Alkylation and Chlorination : Modifications to 4-hydroxybenzophenone to form the toremifene backbone.

-

Selective Oxidation : Use of ozone or enzymatic systems to introduce the N-oxide group .

The compound’s structure features:

-

A triphenylethylene core with a dimethylaminoethoxy side chain.

-

A polar N-oxide group enhancing solubility and metabolic stability .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Breast Cancer Treatment

Toremifene N-Oxide has been studied as an effective treatment for hormone receptor-positive breast cancer. In a clinical trial involving 1,035 patients, it was found that toremifene provided similar disease-free survival rates compared to tamoxifen, another common treatment for breast cancer. Specifically, the 5-year disease-free survival rates were 72% for toremifene and 69% for tamoxifen, indicating its efficacy as a therapeutic option in postmenopausal women with endocrine-responsive breast cancer .

Mechanism of Action

this compound acts by binding to estrogen receptors, exerting both estrogenic and antiestrogenic effects depending on various factors such as duration of treatment and target organ. Its antitumor effects are primarily attributed to its ability to compete with estrogen for binding sites in tumors, thereby inhibiting growth-stimulating effects .

Preventive Applications

Prostate Cancer Prevention

Recent studies have indicated that toremifene may also serve as a preventive agent for prostate cancer, particularly in men with high-grade prostatic intraepithelial neoplasia. This potential application is under investigation, highlighting the compound's versatility beyond breast cancer treatment .

Case Study: Endometrial Carcinogenesis

A study focused on the effects of toremifene on endometrial carcinogenesis in mice demonstrated significant preventive effects against estrogen-related endometrial adenocarcinoma. The results showed that treatment with toremifene reduced the incidence of tumors induced by estrogen exposure. Specifically, it decreased the expression of certain mRNAs related to tumor growth while increasing protective mRNA expressions .

Table: Clinical Outcomes of Toremifene vs. Tamoxifen

| Treatment | 5-Year Disease-Free Survival Rate | 5-Year Overall Survival Rate | Notable Side Effects |

|---|---|---|---|

| Toremifene | 72% | 85% | Minimal severe complications |

| Tamoxifen | 69% | 81% | Minimal severe complications |

Pharmacological Insights

This compound exhibits favorable pharmacokinetic properties, being well absorbed with a high volume of distribution (580 L). It primarily binds to serum proteins such as albumin (92%), which influences its therapeutic efficacy and safety profile .

Wirkmechanismus

Toremifene N-Oxide exerts its effects primarily through its interaction with estrogen receptors. The N-oxide group may influence the binding affinity and selectivity of the compound for these receptors. Upon binding, this compound can modulate the transcription of estrogen-responsive genes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the N-oxide group plays a crucial role in the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Tamoxifen N-Oxide: Another N-oxide derivative of a selective estrogen receptor modulator, similar in structure and function to Toremifene N-Oxide.

Toremifene: The parent compound, which lacks the N-oxide group but shares many structural features and biological activities.

Uniqueness: this compound is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Toremifene N-Oxide is a derivative of the selective estrogen receptor modulator (SERM) toremifene. This compound exhibits significant biological activity primarily through its interactions with estrogen receptors (ERs), leading to various pharmacological effects, particularly in cancer treatment and hormonal regulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, cellular effects, and relevant case studies.

This compound primarily targets estrogen receptors, exhibiting both estrogenic and antiestrogenic activities. The nature of its action depends on several factors, including the duration of exposure, the specific tissue type, and the presence of other hormones or growth factors .

- Estrogen Receptor Binding : this compound binds to ERs, which can either stimulate or inhibit cellular responses depending on the context. This dual action is crucial in cancer therapies where modulation of estrogen signaling can lead to tumor growth inhibition.

- Cell Cycle Regulation : In breast cancer cells, this compound has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through mitochondrial pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to that of Toremifene:

- Absorption : The compound is well absorbed when administered orally.

- Distribution : It has a large volume of distribution (approximately 580 L), indicating extensive tissue binding.

- Protein Binding : About 92% of Toremifene is bound to serum albumin, with minor binding to other proteins .

- Metabolism : Metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6, leading to various metabolites that contribute to its biological effects .

Cellular Effects

This compound influences various cellular processes:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that it inhibits the growth of MCF-7 breast cancer cells by blocking estrogen's proliferative effects .

- Gene Expression Modulation : The compound affects gene expression related to cell survival and proliferation, including oncogenes and growth factors.

- Apoptosis Induction : It promotes programmed cell death in cancer cells, contributing to its antitumor efficacy.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Clinical Study on Hormonal Effects :

- A double-blind, placebo-controlled study evaluated the effects of Toremifene on growth hormone (GH) secretion in older adults. Results indicated that Toremifene did not enhance GH secretion but significantly decreased insulin-like growth factor I (IGF-I) levels by approximately 20% .

- Table 1 summarizes key findings from this study:

Measurement Placebo Men Toremifene Men Placebo Women Toremifene Women Basal GH secretion (µg/L/10h) 3.8 ± 0.6 3.2 ± 0.5 5.6 ± 1.5 3.0 ± 1.1 Pulsatile GH secretion (µg/L) 15.9 ± 2.6 13.0 ± 1.7 19.2 ± 3.4 18.5 ± 2.6 Total GH secretion (µg/L) 19.7 ± 3.1 16.2 ± 2.0 24.9 ± 4.6 23.5 ± 3.5 - Antitumor Activity in Breast Cancer :

-

Comparative Analysis with Other SERMs :

- Research comparing Toremifene with other SERMs found that while all exhibited antiestrogenic properties, Toremifene's unique pharmacological profile allows for tissue-selective actions that can be beneficial in treating specific cancers without adversely affecting bone density or cardiovascular health .

Eigenschaften

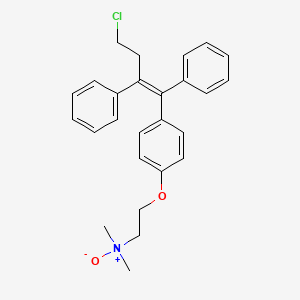

IUPAC Name |

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO2/c1-28(2,29)19-20-30-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHIASPFJAGSRF-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions toremifene N-oxide as a metabolite. What is the significance of studying drug metabolites like this one?

A1: Studying drug metabolites is crucial because they can have different pharmacological activities than the parent drug. Some metabolites are inactive, while others can be equally active, more active, or even toxic [, ]. Understanding the metabolic fate of a drug like toremifene helps researchers determine potential efficacy, safety concerns, and possible drug-drug interactions. In this case, identifying this compound as a metabolite in various species suggests it's a common metabolic pathway and warrants further investigation.

Q2: The research highlights the role of peroxidases in activating tamoxifen to potentially damaging metabolites. Could a similar mechanism be involved with toremifene, leading to the formation of reactive metabolites besides this compound?

A2: The research demonstrates that peroxidases can activate tamoxifen to reactive intermediates capable of damaging DNA and binding to proteins []. Given the structural similarities between tamoxifen and toremifene, it's plausible that toremifene might undergo similar peroxidase-mediated activation. This could lead to the formation of reactive metabolites, potentially contributing to toremifene's overall pharmacological and toxicological profile. Further research is needed to explore the specific metabolic pathways of toremifene and investigate whether peroxidase-mediated activation plays a role.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.